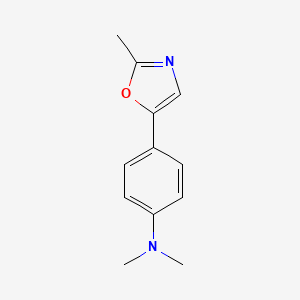

N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline

Description

N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline is a heterocyclic aromatic compound featuring a dimethylaniline backbone substituted with a 2-methyloxazole ring at the para position. The oxazole moiety, a five-membered ring containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule. Synthesized via condensation reactions (e.g., cyclization of acylated intermediates), this compound has been characterized by FTIR spectroscopy, with key absorption bands at 1652 cm⁻¹ (C=N stretch) and 1357 cm⁻¹ (C–O–N stretch) . Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N,N-dimethyl-4-(2-methyl-1,3-oxazol-5-yl)aniline |

InChI |

InChI=1S/C12H14N2O/c1-9-13-8-12(15-9)10-4-6-11(7-5-10)14(2)3/h4-8H,1-3H3 |

InChI Key |

MKALRLRKBXXJQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=C(C=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-Substituted Amino Acids with Formaldehyde Derivatives

One common approach involves cyclization reactions of N-substituted amino acids or related precursors with aldehydes or ketones in the presence of acid catalysts to form the oxazolyl ring. For instance, the synthesis of 4-methyl-5-alkoxy oxazoles utilizes solid acid catalysts to promote cyclization, as described in patent literature. Specifically:

- Method: Cyclization of methyl N-formylalanine derivatives using solid acid catalysts (e.g., silica sulfuric acid) in refluxing solvents yields 4-methyl-5-alkoxy oxazoles with high efficiency and yields ranging from 88% to 98%.

- Reaction Conditions: The process involves heating the N-formylalanine derivative with the acid catalyst, leading to ring closure and formation of the oxazole core.

Cyclization of 2-Amino Alcohols with Carboxylic Acids or Derivatives

Another route employs 2-amino alcohols reacting with carboxylic acids or their derivatives under dehydrating conditions to form oxazoles. For example:

- Procedure: Reacting 2-amino-2-methylpropanol with appropriate acyl derivatives in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid can afford 2,4-disubstituted oxazoles.

Preparation of the 2-Methyl-5-oxazolyl Moiety

Nitrile Oxidation and Cyclization

A typical synthesis involves the oxidation of 2-methyl-4,5-dihydrooxazoles or related nitrile intermediates:

- Method: Starting from 2-methyl-4,5-dihydrooxazoles, oxidation with reagents like hydrogen peroxide or peracids yields the aromatic oxazole ring.

- Research Data: Literature indicates that oxidation of 2-methyl-4,5-dihydrooxazoles under controlled conditions results in the formation of 2-methyl-5-oxazolyl derivatives with good yields.

Direct Construction from 2-Amino Alcohols and Acyl Derivatives

Alternatively, the oxazolyl ring can be assembled via cyclization of amino alcohols with acyl chlorides or esters:

- Procedure: Reacting 2-amino-2-methylpropanol with acyl chlorides (e.g., methyl or ethyl esters of carboxylic acids) in the presence of base or dehydrating agents can produce the desired oxazolyl compound.

Attachment to the Aniline Core

Diazotization and Coupling

The aromatic amino group of N,N-dimethylaniline can be diazotized and coupled with the oxazolyl derivative:

Method: Diazotization of N,N-dimethylaniline using sodium nitrite and hydrochloric acid at low temperatures, followed by coupling with the oxazolyl derivative in a neutral or slightly basic medium, yields the target compound.

Research Findings: As per experimental procedures, coupling reactions are optimized at pH around 7 to prevent side reactions and ensure high yields.

Alternative Cross-Coupling Methods

Modern synthetic strategies may employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to attach the oxazolyl moiety onto the aromatic core, although specific protocols for this compound are less documented.

Summary of Key Experimental Data

| Method | Starting Materials | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization of N-formyl amino acids | Methyl N-formylalanine derivatives | Acid catalysis, reflux | 88-98% | High-yield, scalable |

| Oxidation of dihydrooxazoles | 2-methyl-4,5-dihydrooxazoles | Oxidants like hydrogen peroxide | Moderate to high | Efficient for aromatic oxazoles |

| Diazotization and coupling | N,N-Dimethylaniline + oxazolyl derivative | Low temperature diazotization, pH control | Variable | Widely used for aromatic substitution |

Notes and Considerations

- The synthesis of N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline requires careful control of reaction conditions to prevent side reactions such as polymerization or decomposition.

- The choice of starting materials and reagents influences the overall yield and purity.

- Modern methods may incorporate catalytic cross-coupling techniques for more efficient attachment of the oxazolyl group to the aromatic amine.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: this compound amine.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the dimethylamino group enhances its ability to form hydrogen bonds and interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Oxazole vs. Oxadiazole Derivatives

The substitution of oxazole with oxadiazole (a five-membered ring containing two nitrogen and one oxygen atom) significantly alters electronic and biological properties. For example:

- N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline (C₂₀H₁₉N₅O) exhibits a shorter N–C bond (1.290 Å vs. 1.311 Å in pyrazole) due to electron-withdrawing effects of the oxadiazole oxygen. This enhances conjugation, reflected in a dihedral angle of 7.97° between oxadiazole and pyrazole rings .

- N,N-Dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline (C₁₆H₁₅N₃O) demonstrates herbicidal and fungicidal activities, attributed to the electron-deficient oxadiazole ring improving membrane permeability .

Key Differences :

| Property | Oxazole Derivatives | Oxadiazole Derivatives |

|---|---|---|

| Ring Composition | 1 O, 1 N | 1 O, 2 N |

| Bond Lengths (Å) | C=N: ~1.65 (FTIR) | N–C: 1.290–1.311 (X-ray) |

| Bioactivity | Limited data | Herbicidal, fungicidal |

Boronate Ester-Containing Analogs

The compound DAPOX-BPin (N,N-Dimethyl-4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazol-5-yl)aniline) shares the oxazolyl-aniline core but incorporates a boronate ester for hydrogen peroxide (H₂O₂) detection. The oxazole ring stabilizes the fluorophore, enabling a Stokes shift suitable for bioimaging .

Comparison :

| Property | N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline | DAPOX-BPin |

|---|---|---|

| Functional Group | Methyl-oxazole | Boronate ester + oxazole |

| Application | Structural scaffold | Fluorescent H₂O₂ sensing |

Azo Compounds

Methyl Yellow (N,N-Dimethyl-4-(phenylazo)aniline), an azo dye, replaces the oxazole with an azo (–N=N–) group. The extended conjugation in Methyl Yellow results in strong absorbance in the visible range (λmax ~450 nm), making it a pH indicator. In contrast, the oxazole derivative lacks such chromophoric intensity .

Substituted Anilines with Heterocycles

- N-allyl-3-fluoro-4-(3’-methyl-1,2,4-oxadiazol-5'-yl)aniline (C₁₂H₁₂FN₃O): The fluorine atom increases electronegativity, enhancing metabolic stability compared to non-halogenated analogs .

Crystallographic and Structural Analysis

X-ray studies of oxadiazole analogs reveal:

- Dihedral angles between aromatic rings (e.g., 42.74° between pyrazole and phenyl in N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline ) reduce steric hindrance, favoring planar conformations for receptor binding .

- Bond shortening in oxadiazole rings (C–O: 1.35–1.38 Å vs. normal 1.42–1.46 Å) indicates strong conjugation .

Biological Activity

N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline is an organic compound that exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 202.25 g/mol. Its structure features a dimethylamino group attached to a phenyl ring, which is further substituted by a 2-methyl-5-oxazole ring. This unique configuration enhances its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Oxazole Ring : The oxazole moiety can be synthesized through cyclization reactions involving appropriate precursors.

- Dimethylation : The dimethylamino group is introduced via methylation reactions using dimethyl sulfate or similar reagents.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains by disrupting cellular processes such as protein synthesis and cell wall formation .

Anticancer Effects

This compound has been investigated for its potential anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation. For instance, compounds similar to this have been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, which is linked to inflammation and cancer progression .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in critical metabolic pathways.

- Signal Transduction Modulation : It influences cellular signaling pathways, affecting gene expression and cellular responses to stimuli .

Case Studies

- In Vitro Anticancer Activity : A study on related oxazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

- Antimicrobial Efficacy : Another investigation revealed that this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Data Table: Biological Activities Summary

Q & A

How can researchers optimize the synthesis of N,N-Dimethyl-4-(2-methyl-5-oxazolyl)aniline to improve yield and purity?

Basic Research Focus

Optimization involves selecting solvents (e.g., dimethyl sulfoxide or acetonitrile) to enhance solubility and reaction kinetics, as well as employing catalysts like palladium or copper for cross-coupling reactions. Reaction temperature (typically 60–100°C) and stoichiometric ratios of precursors (e.g., 4-dimethylaminophenylboronic acid and 2-methyl-5-bromooxazole) are critical. Purity is monitored via thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy .

What advanced techniques are employed to determine the crystal structure of this compound?

Basic Research Focus

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Bruker APEX2 or similar CCD detectors, with SHELX programs (e.g., SHELXL97) for refinement. Key parameters include unit cell dimensions (e.g., monoclinic system with β ≈ 99.7°) and hydrogen bonding networks. Absorption corrections (via SADABS) ensure accuracy, achieving R-factors < 0.04 .

How does the structural configuration of this compound influence its binding affinity to biological targets?

Advanced Research Focus

The dimethylamino group enhances electron-donating capacity, while the oxazole ring participates in π-π stacking with aromatic residues in enzymes. Molecular docking (using AutoDock Vina or Schrödinger Suite) reveals binding modes to targets like kinases or GPCRs. Comparative studies with analogs (e.g., replacing oxazole with pyrazole) show reduced affinity due to altered steric and electronic profiles .

What are the key reaction mechanisms involved in the functionalization of the oxazole ring in this compound?

Advanced Research Focus

Electrophilic substitution at the oxazole C4 position is facilitated by Lewis acids (e.g., BF₃·Et₂O). Nucleophilic additions (e.g., Grignard reagents) target the electron-deficient C2 position. Density functional theory (DFT) calculations (B3LYP/6-31G*) validate charge distribution and transition states. Kinetic studies using stopped-flow spectroscopy quantify rate constants for halogenation or nitration .

How do researchers resolve discrepancies in NMR data when characterizing this compound derivatives?

Methodological Advanced Focus

Discrepancies arise from dynamic effects (e.g., rotational barriers in dimethylamino groups). Variable-temperature NMR (VT-NMR) at 298–400 K resolves splitting patterns. 2D techniques (COSY, HSQC) assign coupling between aromatic protons and methyl groups. Mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 257.1294) to rule out impurities .

What computational methods are utilized to predict the electronic properties of this compound?

Advanced Theoretical Focus

Time-dependent DFT (TD-DFT) calculates UV-Vis spectra (e.g., λ_max ≈ 320 nm for π→π* transitions). Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps (~3.5 eV) to predict reactivity. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/ethanol mixtures) model solvation effects on conformation. Software packages like Gaussian 16 or ORCA are standard .

How is the stability of this compound assessed under varying pH and temperature conditions?

Methodological Basic Focus

Accelerated stability studies involve HPLC analysis after incubation at 40–80°C and pH 1–13. Degradation products (e.g., hydrolyzed oxazole rings) are identified via LC-MS. Arrhenius plots extrapolate shelf-life at 25°C. Solid-state stability is tested using thermogravimetric analysis (TGA) to detect decomposition above 200°C .

What strategies are used to analyze intermolecular interactions in co-crystals of this compound?

Advanced Crystallography Focus

Co-crystallization with carboxylic acids (e.g., succinic acid) forms hydrogen bonds between the oxazole N and acid -OH. Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H···O/N ≈ 25%). Differential scanning calorimetry (DSC) confirms melting point shifts due to lattice stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.